molecular formula C8H5Cl2FO B1302646 (2-Chloro-4-fluorophenyl)acetyl chloride CAS No. 676348-45-1

(2-Chloro-4-fluorophenyl)acetyl chloride

Cat. No.: B1302646
CAS No.: 676348-45-1
M. Wt: 207.03 g/mol
InChI Key: KRRSVTMKTCLBFZ-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)acetyl chloride typically involves the chlorination of (2-Chloro-4-fluorophenyl)acetic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions . The reaction proceeds as follows:

(2-Chloro-4-fluorophenyl)acetic acid+SOCl2(2-Chloro-4-fluorophenyl)acetyl chloride+SO2+HCl\text{(2-Chloro-4-fluorophenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2-Chloro-4-fluorophenyl)acetic acid+SOCl2​→(2-Chloro-4-fluorophenyl)acetyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form (2-Chloro-4-fluorophenyl)acetic acid and hydrochloric acid.

    Friedel-Crafts Acylation: Used as an acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: Conducted in aqueous media at ambient temperature.

    Friedel-Crafts Acylation: Performed under anhydrous conditions with a Lewis acid catalyst.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    (2-Chloro-4-fluorophenyl)acetic acid: Formed from hydrolysis.

    Aromatic Ketones: Formed from Friedel-Crafts acylation.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)acetyl chloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups into molecules .

Comparison with Similar Compounds

  • (2-Chloro-4-fluorophenyl)acetic acid
  • 4-Fluorophenylacetyl chloride
  • 2-Chloro-4-fluoroacetophenone

Comparison:

  • (2-Chloro-4-fluorophenyl)acetyl chloride is unique due to its dual halogen substitution (chlorine and fluorine), which imparts distinct reactivity and selectivity in chemical reactions compared to its analogs.
  • 4-Fluorophenylacetyl chloride lacks the chlorine substituent, resulting in different reactivity and applications.
  • 2-Chloro-4-fluoroacetophenone has a ketone functional group instead of an acyl chloride, leading to different chemical behavior and uses.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-7-4-6(11)2-1-5(7)3-8(10)12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRSVTMKTCLBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373951
Record name (2-Chloro-4-fluorophenyl)acetyl chloride
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Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-45-1
Record name 2-Chloro-4-fluorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl)acetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-45-1
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